Cas no 835604-63-2 (L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-)

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- structure
835604-63-2 structure
Product Name:L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
CAS No:835604-63-2
MF:C74H110N16O17
MW:1495.7622179985
CID:1808776
Update Time:2024-11-27

L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl- Chemical and Physical Properties

Names and Identifiers

    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • L-Valine,L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-aspar
    • L-Valine, L-valyl-L-phenylalanyl-L-asparaginyl-L-alanyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-alanyl-L-asparaginyl-L-phenylalanyl-
    • Inchi: 1S/C74H110N16O17/c1-39(2)33-47(63(95)78-43(9)61(93)80-51(38-58(76)92)66(98)81-49(36-46-23-15-12-16-24-46)67(99)86-60(42(7)8)74(106)107)83-68(100)53-25-17-29-87(53)71(103)55-27-19-31-89(55)73(105)56-28-20-32-90(56)72(104)54-26-18-30-88(54)70(102)52(34-40(3)4)85-62(94)44(10)79-64(96)50(37-57(75)91)82-65(97)48(35-45-21-13-11-14-22-45)84-69(101)59(77)41(5)6/h11-16,21-24,39-44,47-56,59-60H,17-20,25-38,77H2,1-10H3,(H2,75,91)(H2,76,92)(H,78,95)(H,79,96)(H,80,93)(H,81,98)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,99)(H,106,107)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
    • InChI Key: PJJFPIXENQZUBE-LYFCBNOYSA-N
    • SMILES: C(O)(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Experimental Properties

  • Density: 1.278±0.06 g/cm3(Predicted)
  • Boiling Point: 1739.6±65.0 °C(Predicted)
  • pka: 3.35±0.10(Predicted)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd